molecular formula C20H22BrCl2N3 B607091 DG172 dihydrochloride

DG172 dihydrochloride

Cat. No.: B607091
M. Wt: 455.2 g/mol
InChI Key: SABUORLIDVBCPI-WTLOABTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

DG172 dihydrochloride is a selective antagonist of Peroxisome Proliferator-Activated Receptor Beta/Delta (PPARβ/δ), with an IC50 of 27 nM . PPARβ/δ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation .

Mode of Action

This compound acts as an inverse agonist, enhancing the recruitment of transcriptional corepressors . This results in the down-regulation of the transcription of the PPARβ/δ target gene Angiopoietin-like 4 (Angptl4) in mouse myoblasts .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PPARβ/δ signaling pathway. By down-regulating the transcription of Angptl4, this compound can influence lipid metabolism and inflammation . Additionally, this compound has been shown to promote the differentiation of dendritic cells from Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)-induced mouse bone marrow cells .

Pharmacokinetics

This compound is orally available . .

Result of Action

The molecular and cellular effects of this compound’s action include the down-regulation of Angptl4 gene expression and the promotion of dendritic cell differentiation . These effects can lead to changes in lipid metabolism, inflammation, and immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and solubility of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

DG172 (dihydrochloride) is synthesized through a series of chemical reactions involving the formation of a bromophenyl acrylonitrile derivative . The synthetic route typically involves the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring to introduce a bromine atom.

    Formation of the acrylonitrile derivative: The bromophenyl intermediate is then reacted with an acrylonitrile derivative to form the desired product.

Industrial Production Methods

The industrial production of DG172 (dihydrochloride) follows similar synthetic routes but is scaled up to meet the demands of research institutions and pharmaceutical companies . The process involves optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DG172 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Properties

IUPAC Name

(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABUORLIDVBCPI-WTLOABTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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